

The Discovery and Initial Clinical Investigations of Levomethadyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Levomethadyl acetate*

Cat. No.: *B1675121*

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Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist, emerged as a significant development in the pharmacotherapy of opioid dependence. Its unique pharmacokinetic profile, characterized by a long half-life, offered a less frequent dosing schedule compared to the standard treatment, methadone. This guide provides an in-depth technical overview of the discovery, mechanism of action, and pivotal initial clinical investigations of **levomethadyl acetate**, with a focus on the quantitative data and experimental methodologies that defined its early development.

Discovery and Preclinical Development

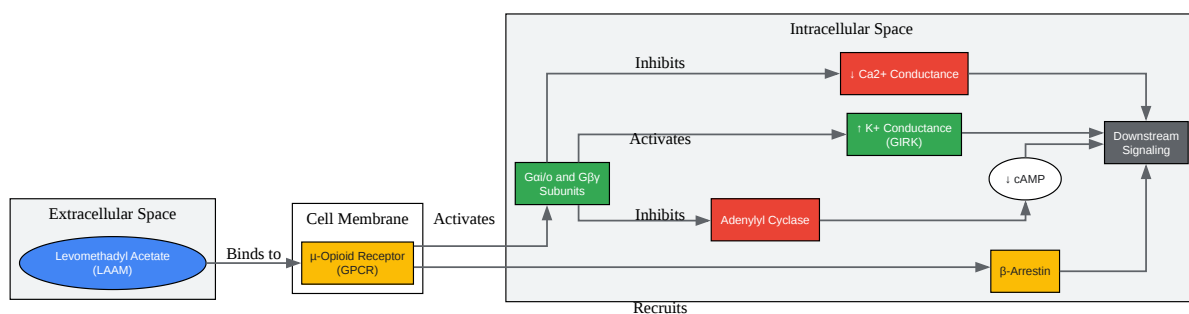
Levomethadyl acetate is a synthetic opioid of the diphenylheptane class, structurally related to methadone. It was first synthesized in the 1940s during a search for analgesics with a long duration of action. Preclinical studies in various animal models demonstrated its potent μ -opioid receptor agonist activity and a significantly longer duration of action compared to morphine and methadone. This extended duration was attributed to its metabolism into two active metabolites, nor-LAAM and dinor-LAAM, which also possess potent opioid agonist activity.

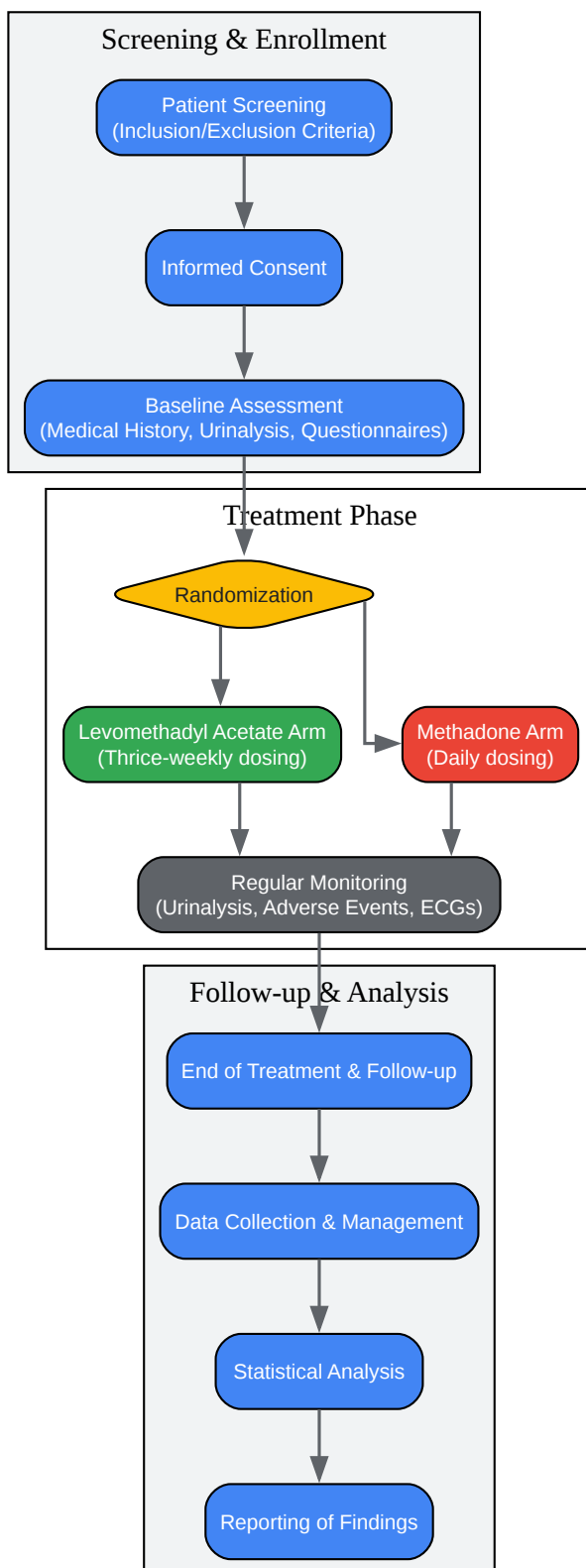
Mechanism of Action

Levomethadyl acetate and its active metabolites exert their effects primarily as full agonists at the μ -opioid receptor, a G-protein coupled receptor (GPCR).^[1] The binding of LAAM to the μ -opioid receptor initiates a cascade of intracellular signaling events.

Signaling Pathway

The activation of the μ -opioid receptor by **levomethadyl acetate** leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).^[1] This reduction in cAMP modulates the activity of various downstream protein kinases. Additionally, μ -opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal. A secondary pathway involves the recruitment of β -arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.





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References

- 1. Opioid Use Disorder Assessment Tools and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
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